Product packaging for Elobixibat(Cat. No.:CAS No. 439087-18-0)

Elobixibat

Cat. No.: B1671180
CAS No.: 439087-18-0
M. Wt: 695.9 g/mol
InChI Key: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elobixibat is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) . By acting locally in the gut with minimal systemic absorption, it inhibits the reabsorption of bile acids in the terminal ileum, thereby increasing the delivery of bile acids to the colon . Within the colon, these bile acids act as physiological laxatives through dual mechanisms: they stimulate fluid secretion into the colonic lumen and enhance colonic motility . This combined action accelerates colonic transit, increases stool frequency, and softens stool consistency . This unique mechanism of action makes this compound a valuable pharmacological tool for researching gastrointestinal physiology, particularly the role of bile acids in colonic secretion and motility . Its primary research application is in the study of chronic idiopathic constipation (CIC), where it models a novel therapeutic approach distinct from traditional osmotic or stimulant laxatives . Pre-clinical and clinical studies have demonstrated that this compound significantly increases the frequency of spontaneous bowel movements and improves stool form, as measured by the Bristol Stool Form Scale . It has a median time to first bowel movement of approximately 5 hours post-administration . Researchers can utilize this compound to investigate bile acid signaling pathways, including the activation of the TGR5 receptor on enteric neurons and colonic enteroendocrine cells, which influences motility and fluid secretion . This compound is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45N3O7S2 B1671180 Elobixibat CAS No. 439087-18-0

Properties

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195985
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439087-18-0
Record name Elobixibat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439087-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elobixibat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elobixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELOBIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Elobixibat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of the original compound, which may have different pharmacological properties .

Comparison with Similar Compounds

Mechanism of Action

Elobixibat’s unique dual action (prokinetic and secretory) distinguishes it from other laxatives:

Compound Mechanism Target
This compound IBAT inhibition Increases colonic bile acids
Lubiprostone Chloride channel (ClC-2) activation Enhances intestinal secretion
Linaclotide Guanylate cyclase-C (GC-C) agonism Increases cyclic GMP, secretion, and motility

This compound’s IBAT inhibition accelerates colonic transit (via bile acid-induced motility) and softens stool (via osmotic effects), addressing both constipation subtypes: slow-transit and normal-transit .

Efficacy in Chronic Constipation

Primary Endpoints (SBM Frequency)
Compound Dose Mean Change in SBM/Week (vs. Placebo) Study Duration Source
This compound 10 mg/day +3.40 (95% CI: 1.89–4.91) 2 weeks
Linaclotide 145 µg/day +2.40 (95% CI: 1.53–3.27) 12 weeks
Lubiprostone 24 µg/day +1.8 (vs. +0.8 placebo) 4 weeks

This compound demonstrates rapid efficacy, with significant SBM improvements within 1 week . In a phase 3 trial, 49.33% of this compound-treated patients achieved CSBM response vs. 26.76% on placebo (p = 0.005) .

Subgroup Efficacy
  • Diabetes Comorbidity: this compound improved SBMs in patients with diabetes and autonomic neuropathy, alongside LDL reduction (−14.2 mg/dL, p < 0.05) .

Unique Advantages

  • Metabolic Benefits: Lipid Profile: Reduces LDL cholesterol (−14.2 mg/dL, p < 0.05) and increases HDL .
  • Ethnic Consistency : Efficacy and safety are consistent across Japanese, Indian, and U.S. populations .

Biological Activity

Elobixibat (A3309) is a novel compound primarily used to treat chronic constipation by inhibiting the ileal bile acid transporter (IBAT). This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound is a synthetic derivative of 1,5-benzothiazepine, characterized by a high selectivity for IBAT. The chemical formula is C36H45N3O7S2C_{36}H_{45}N_{3}O_{7}S_{2}. It acts locally within the gastrointestinal tract, reducing bile acid reabsorption in the ileum, which consequently enhances bile acid synthesis in the liver and increases colonic bile acid concentration. This mechanism promotes intestinal motility and improves bowel function.

Pharmacokinetics

This compound exhibits minimal systemic absorption after oral administration, with over 99% protein binding in plasma and a short half-life of less than 4 hours. Its low bioavailability minimizes the risk of systemic side effects and drug interactions. The compound primarily inhibits CYP2C9 and CYP3A4 enzymes, but due to its limited absorption, significant drug-drug interactions are unlikely .

Phase 3 Clinical Trials

Two pivotal Phase 3 trials assessed this compound's efficacy in patients with chronic idiopathic constipation. The first trial was a randomized, double-blind, placebo-controlled study involving 133 participants. Results indicated that this compound significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo:

Treatment GroupSBMs per Week (Mean ± CI)
This compound (10 mg)6.4 ± (5.3-7.6)
Placebo1.7 ± (1.2-2.2)

Statistical analysis showed a p-value < 0.0001, indicating strong efficacy .

The second trial was an open-label study over one year involving 341 patients where this compound was titrated between doses of 5 mg to 15 mg daily. The overall adverse event rate was reported at 48%, primarily mild gastrointestinal disorders .

Safety Profile

This compound's safety profile has been evaluated in various studies, showing that most adverse effects are mild and predominantly gastrointestinal:

Adverse EventFrequency (%)
Abdominal pain19
Diarrhea12
Nausea10

The discontinuation rate due to adverse events was low, suggesting a favorable safety profile for long-term use .

Case Studies

A notable case study involved elderly patients (mean age 72 years) treated with this compound at a dose of 10 mg/day for two weeks. Results showed:

  • SBM Improvement : From an average of 2.86 to 6.08 SBMs per week.
  • Overall Improvement Rate : 74% of patients reported significant improvement in bowel function.

This highlights this compound's potential effectiveness across different age groups .

Impact on Bile Acid Levels

This compound's mechanism also significantly impacts bile acid levels in the body:

  • Fecal Bile Acid Excretion : Increased significantly post-treatment.
  • Serum Bile Acid Concentrations : Notably decreased, with a reported increase in primary bile acid concentration by up to 25.4 times from baseline and a decrease in secondary bile acids .

Q & A

Q. What is the molecular mechanism of action of elobixibat, and how does its selectivity for IBAT influence preclinical study design?

this compound acts as a potent inhibitor of the ileal bile acid transporter (IBAT), with IC50 values of 0.53 nM (human), 0.13 nM (mouse), and 5.8 nM (canine) . Its selectivity (>400-fold for IBAT over basolateral transporters) minimizes off-target effects, making it suitable for mechanistic studies. Preclinical models (e.g., constipated dogs) use fecal weight and serum 7α-hydroxy-4-cholesten-3-one (7αC4, a bile acid synthesis marker) as endpoints to quantify dose-dependent efficacy .

Q. How do phase 1 trials validate this compound’s localized action and safety profile in humans?

Phase 1b trials (14-day, randomized, double-blind) demonstrated minimal systemic absorption (picomolar plasma concentrations) and confirmed IBAT inhibition via increased fecal bile acids and accelerated colonic transit. Safety assessments focused on gastrointestinal adverse events (AEs), with diarrhea as the most common AE (8–13% in phase 2b trials). Dose escalation (0.1–10 mg/day) revealed no severe toxicity, supporting its localized mechanism .

Q. What experimental endpoints are critical for evaluating this compound’s efficacy in chronic constipation (CC)?

Primary endpoints include spontaneous bowel movements (SBMs), colonic transit time (radiolabeled markers), and serum biomarkers (7αC4, FGF19). Secondary endpoints assess stool consistency (Bristol Stool Scale) and patient-reported outcomes (e.g., bloating). Trials stratify patients by constipation duration (>5 years), IBS-C status, and prior laxative use to control confounding variables .

Advanced Research Questions

Q. How do subgroup analyses resolve contradictions in this compound’s efficacy across patient populations?

Subgroup analyses (e.g., age ≥75 years, diabetes, post-cholecystectomy) reveal higher efficacy in patients with low baseline SBMs, autonomic neuropathy, or prolonged constipation. For example, elderly patients (≥75 years) showed a 4.46% AE rate vs. 3.58% in younger cohorts, suggesting age-dependent tolerability . Contradictions in AE rates (e.g., diarrhea: 3% in real-world vs. 30% in trials) are attributed to stricter monitoring in controlled studies .

Q. What methodological challenges arise in long-term safety studies of this compound, and how are they addressed?

Long-term safety data (≥12 months) require large cohorts (>1,000 patients) and real-world evidence (post-marketing surveillance) to capture rare AEs. Interim analyses (e.g., 4-week surveillance) prioritize gastrointestinal AEs (4.2% incidence) and dose-dependent effects (e.g., 10 mg vs. 15 mg discontinuation rates). Statistical adjustments for polypharmacy (e.g., co-administered osmotic laxatives) mitigate confounding .

Q. How can analytical methods (e.g., HPLC, LC-MS/MS) optimize this compound quantification in pharmacokinetic studies?

Stability-indicating reversed-phase HPLC (BDS Hypersil-C18 column, acetonitrile/phosphate buffer mobile phase) separates this compound from degradation products, validated per ICH guidelines. LC-MS/MS enhances sensitivity (LOQ: 1 ng/mL) using MRM transitions (m/z 696.8541→480.6328). Plasma extraction protocols must account for high protein binding (>99%) to ensure accurate bioavailability measurements .

Q. What insights do bile acid (BA) dynamics provide into this compound’s metabolic effects in comorbid populations (e.g., diabetes)?

this compound increases colonic BA exposure, stimulating GLP-1 secretion and improving lipid profiles (↓LDL-C, ↓total cholesterol). In diabetic patients, BA-mediated effects correlate with HbA1c reduction (p<0.05). Mechanistic studies use ileal biopsies and FGF19 assays to quantify BA malabsorption and hepatic synthesis .

Methodological Considerations

  • Dose Optimization : Start with 5–10 mg/day, escalating to 15 mg based on tolerability. Administer pre-breakfast to align with circadian BA rhythms .
  • Statistical Design : Use mixed-effects models to account for repeated measures (e.g., weekly SBMs) and ANCOVA for baseline-adjusted outcomes .
  • Preclinical-Clinical Translation : Constipated dog models predict human efficacy (r²=0.89 for fecal weight vs. dose), but species-specific BA transporter affinities require validation .

Unresolved Research Gaps

  • Combination Therapy : Synergy with lubiprostone or linaclotide remains unexplored.
  • Non-GI Effects : Long-term impacts on BA metabolism (e.g., gallstone risk) warrant cohort studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elobixibat
Reactant of Route 2
Reactant of Route 2
Elobixibat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.